

Application Notes and Protocols: Metatarsaric Acid for Tartrate Stabilization in Wine

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Compound of Interest

Compound Name: Metatarsaric acid

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These application notes provide a comprehensive overview of the use of **metatarsaric acid** for tartrate stabilization in wine. Detailed experimental protocols and quantitative data are presented to guide research and application in a professional setting.

Introduction

Tartrate instability in wine, primarily caused by the precipitation of potassium bitartrate (KHT) and, to a lesser extent, calcium tartrate (CaT), is a significant quality concern. These crystalline deposits, often referred to as "wine diamonds," are harmless but can be perceived as a fault by consumers.^[1] **Metatarsaric acid** is a polymeric ester of tartaric acid used as a food additive (E353) to inhibit this crystallization.^{[2][3]} It functions as a protective colloid, adsorbing onto the surface of microcrystals and preventing their growth.^{[4][5]} Unlike subtractive methods like cold stabilization, which remove tartrate ions, **metatarsaric acid** is an additive that preserves the wine's chemical composition.^{[5][6]} However, its stabilizing effect is temporary, as it hydrolyzes back to tartaric acid over time, a process accelerated by higher storage temperatures.^{[7][8]}

Data Presentation

The following tables summarize quantitative data regarding the efficacy and characteristics of **metatarsaric acid** for tartrate stabilization in wine.

Table 1: Comparative Efficacy of Tartrate Stabilization Treatments

This table presents data from a study on white, rosé, and red wines, comparing the effects of cold stabilization (CS), carboxymethylcellulose (CMC), and **metatarsaric acid** (MetAc) on tartaric acid concentration and tartrate stability. The maximum legal dose of 100 mg/L was used for **metatarsaric acid**.^[6]

Wine Type	Treatment	Tartaric Acid (g/L)	Tartrate Stability (%) decrease in conductivity)
White Wine	Control	2.5 ± 0.1	15.2 ± 0.5
CS	1.8 ± 0.1	2.5 ± 0.2	
CMC (100 mg/L)	2.4 ± 0.1	5.1 ± 0.3	
MetAc (100 mg/L)	2.5 ± 0.1	4.8 ± 0.3	
Rosé Wine	Control	2.8 ± 0.2	18.5 ± 0.8
CS	2.1 ± 0.1	3.1 ± 0.2	
CMC (100 mg/L)	2.7 ± 0.2	6.2 ± 0.4	
MetAc (100 mg/L)	2.8 ± 0.2	5.9 ± 0.4	
Red Wine	Control	3.1 ± 0.2	22.1 ± 1.1
CS	2.5 ± 0.1	4.5 ± 0.3	
CMC (100 mg/L)	3.0 ± 0.2	8.7 ± 0.6	
MetAc (100 mg/L)	3.1 ± 0.2	8.1 ± 0.5	

Data adapted from a study comparing various stabilization methods.^[6]

Table 2: Influence of Storage Temperature on the Stability of **Metatarsaric Acid**

The protective effect of **metatarsaric acid** is highly dependent on the storage temperature of the wine due to hydrolysis.^[7] The following table provides an estimate of the duration of stability at different temperatures.

Storage Temperature (°C)	Storage Temperature (°F)	Estimated Duration of Stability
0	32	Several years
10 - 12	50 - 53.6	Over 2 years
12 - 16	53.6 - 60.8	Up to 18 months
15 - 18	59 - 64.4	Up to 12 months
20	68	3 months
25	77	1 month
30	86	1 week
35 - 40	95 - 104	A few hours

Data compiled from multiple sources.[\[7\]](#)[\[9\]](#)

Experimental Protocols

Protocol for Application of Metatarsaric Acid

This protocol is based on guidelines from the International Organisation of Vine and Wine (OIV) and industry best practices.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Objective: To inhibit tartrate crystal precipitation in wine intended for bottling.

Materials:

- **Metatarsaric acid** powder (compliant with the International Oenological Codex)
- Cold, deionized water or wine from the batch to be treated
- Stirring equipment (e.g., magnetic stirrer or agitator)
- Calibrated scale
- Treatment vessel

Procedure:

- **Timing of Addition:** **Metatarsal acid** should be added to the wine just before the final filtration and bottling.[10][11] It is crucial that no further fining or clarification steps are performed after the addition, as these can remove the **metatarsal acid** and reduce its efficacy.[9]
- **Dosage Calculation:** The maximum permitted dose is 10 g/hL (100 mg/L).[10][11] For young wines or freshly blended wines, the maximum dose is recommended. For wines that have been stored for an extended period, lower doses may be sufficient, though it is advisable to use the higher quantity if in doubt.[9]
- **Preparation of the Solution:**
 - Weigh the required amount of **metatarsal acid** powder.
 - In a separate container, measure a volume of cold wine or deionized water that is 10-20 times the weight of the **metatarsal acid**.
 - Slowly add the **metatarsal acid** to the liquid while continuously stirring to prevent the formation of lumps.[9]
- **Addition to Wine:**
 - Add the prepared **metatarsal acid** solution to the bulk of the wine.
 - Ensure thorough mixing to achieve a homogeneous distribution throughout the tank.
- **Post-Addition Handling:**
 - If using membrane filtration, it is recommended to wait at least five days between the addition of **metatarsal acid** and filtration to prevent clogging of the membranes.[9]
 - The wine should be stored at cool temperatures to maximize the duration of the stabilizing effect.[7][9]

Protocol for Determining Tartrate Stability (Conductivity Method)

This is a rapid method to assess the tartrate stability of a wine before and after treatment.

Objective: To quantify the tendency of a wine to form potassium bitartrate crystals by measuring the change in conductivity upon seeding with KHT crystals at a low temperature.

Materials:

- Conductivity meter with a temperature probe
- Refrigerated water bath or cryostat
- Magnetic stirrer and stir bar
- Beakers or sample vessels
- Micronized potassium bitartrate (KHT) crystals (seed crystals)

Procedure:

- **Sample Preparation:** Filter a sample of the wine to be tested through a $0.45 \mu\text{m}$ membrane filter.
- **Temperature Equilibration:** Place a defined volume (e.g., 100 mL) of the filtered wine in a beaker with a magnetic stir bar. Place the beaker in the refrigerated bath set to a specific temperature (e.g., 0°C for white wines, 5°C for red wines). Allow the wine to equilibrate to the target temperature while stirring gently.
- **Initial Conductivity Measurement:** Once the temperature is stable, record the initial conductivity (C1) of the wine.
- **Seeding:** Add a precise amount of micronized KHT crystals (e.g., 1 g/L) to the wine.
- **Conductivity Monitoring:** Continue to stir the wine at the constant low temperature and monitor the conductivity.

- Final Conductivity Measurement: After a set period (e.g., 4 minutes or until the conductivity stabilizes), record the final conductivity (C2).
- Calculation of Stability: The change in conductivity ($\Delta C = C1 - C2$) or the percentage drop in conductivity ($((C1-C2)/C1 * 100)$) is used as an indicator of tartrate instability. A larger drop signifies a more unstable wine.

Protocol for Sensory Evaluation of Wines Treated with Metatarsaric Acid

Objective: To determine if the addition of **metatarsaric acid** has any perceivable sensory impact on the wine. A triangle test is a suitable method for this purpose.

Materials:

- Tasting glasses compliant with ISO standards
- Treated wine (with **metatarsaric acid**)
- Control wine (same wine, untreated)
- A panel of trained sensory assessors (minimum of 8-12)
- Sensory evaluation booths or a controlled, odor-free environment
- Water for rinsing

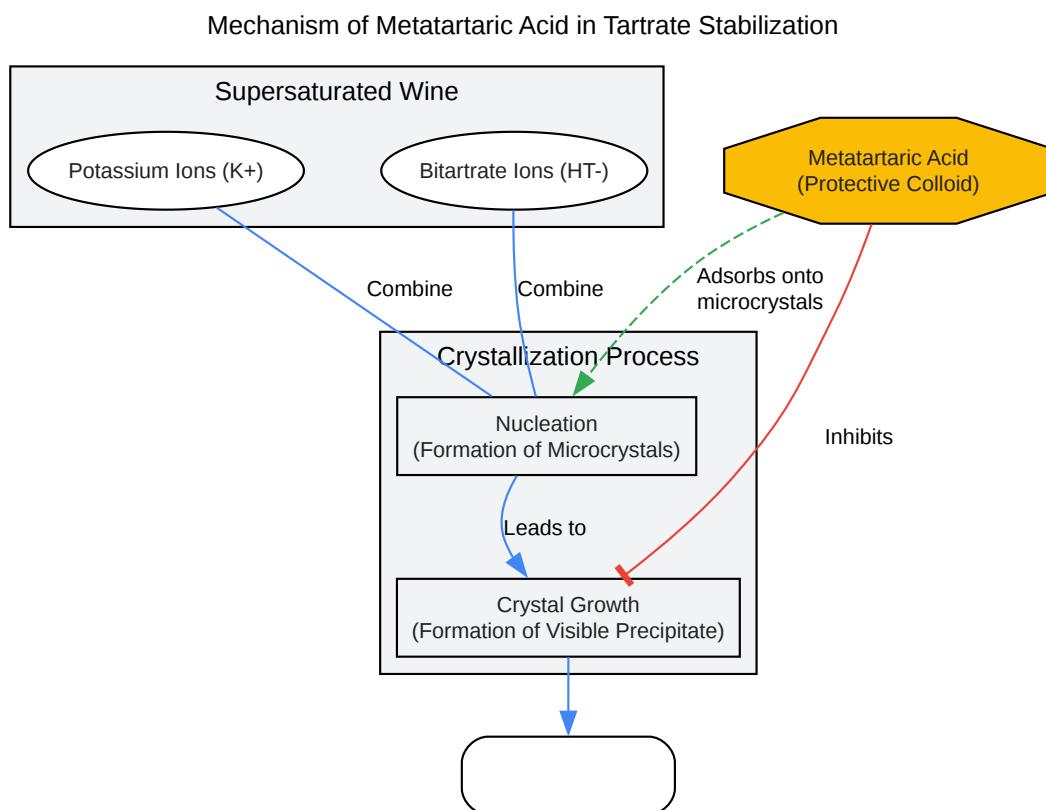
Procedure:

- Sample Preparation: Both the control and treated wines should be at the same temperature. For each assessor, prepare a set of three glasses. Two glasses will contain one type of wine (e.g., control), and the third glass will contain the other wine (e.g., treated). The order of presentation should be randomized for each assessor.
- Assessor Task: The assessors are instructed to taste the wines from left to right and identify which of the three samples is different from the other two.
- Data Collection: Record the number of correct identifications.

- Data Analysis: The results are analyzed using statistical tables for triangle tests to determine if there is a significant difference between the control and treated wines at a given confidence level (e.g., $p < 0.05$).

Visualizations

Mechanism of Action of Metatarsaric Acid

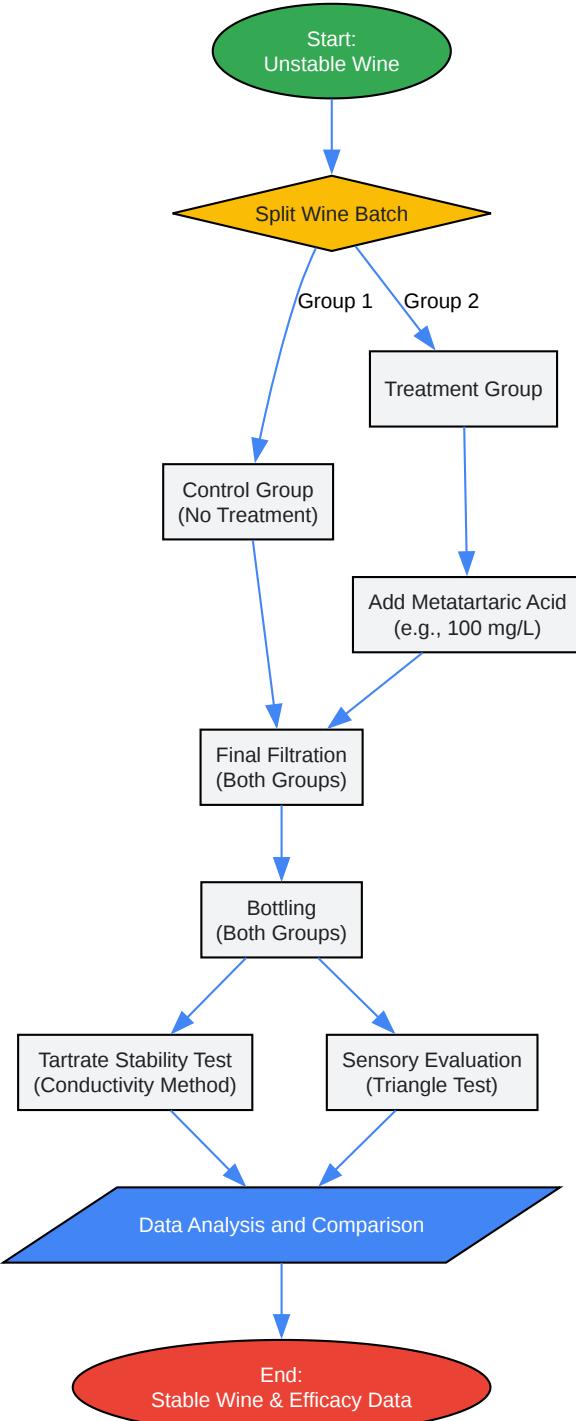


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Caption: Mechanism of **metatarsaric acid** as a protective colloid.

Experimental Workflow for Application and Efficacy Testing

Workflow for Metatartaric Acid Application and Efficacy Testing



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